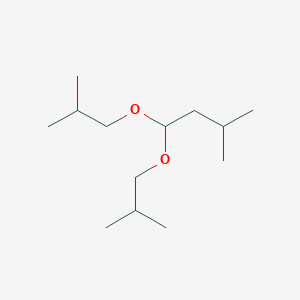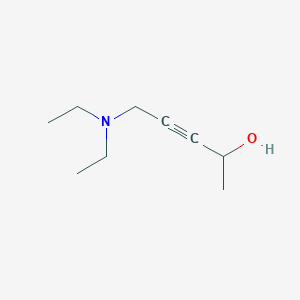
2,2-Dichloro-n-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-n-(2-methylphenyl)acetamide, also known as dichlobenil, is a herbicide that is widely used in agriculture. It is a white crystalline solid with a molecular weight of 233.12 g/mol. Dichlobenil is a member of the acetanilide herbicide family, which inhibits the growth of weeds by interfering with the synthesis of cell wall components.
Mechanism Of Action
The mechanism of action of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the inhibition of cell wall synthesis in plants. Specifically, 2,2-Dichloro-n-(2-methylphenyl)acetamide inhibits the synthesis of cellulose and hemicellulose, which are essential components of the plant cell wall. This results in the disruption of cell wall integrity, leading to the death of the plant.
Biochemical And Physiological Effects
Dichlobenil has been shown to have low toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, 2,2-Dichloro-n-(2-methylphenyl)acetamide can cause stunting and chlorosis, which are symptoms of plant stress. Additionally, 2,2-Dichloro-n-(2-methylphenyl)acetamide has been shown to have an impact on soil microbial communities, which can affect soil health.
Advantages And Limitations For Lab Experiments
Dichlobenil is a widely used herbicide, which makes it readily available for laboratory experiments. Its mode of action is well understood, which allows for accurate and reproducible experiments. However, 2,2-Dichloro-n-(2-methylphenyl)acetamide is not suitable for experiments involving non-target organisms or ecosystems due to its potential impact on soil microbial communities.
Future Directions
There are several potential future directions for research on 2,2-Dichloro-n-(2-methylphenyl)acetamide. One area of interest is the development of new herbicides that have a lower impact on soil microbial communities. Additionally, there is potential for the use of 2,2-Dichloro-n-(2-methylphenyl)acetamide in the treatment of wood and water, as well as in the development of new biocides. Further research is also needed to understand the potential impact of 2,2-Dichloro-n-(2-methylphenyl)acetamide on non-target organisms and ecosystems.
Synthesis Methods
The synthesis of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the reaction of 2,6-dichloroaniline with 2-methylphenylacetic acid in the presence of a catalyst such as sodium hypochlorite. The reaction yields 2,2-Dichloro-n-(2-methylphenyl)acetamide as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
Dichlobenil has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and wheat. Dichlobenil has also been studied for its potential use in other areas such as wood preservation, water treatment, and as a biocide.
properties
CAS RN |
14985-83-2 |
|---|---|
Product Name |
2,2-Dichloro-n-(2-methylphenyl)acetamide |
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-4-2-3-5-7(6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |
InChI Key |
AYWNNBNZROXRBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(Cl)Cl |
Other CAS RN |
14985-83-2 |
Pictograms |
Irritant |
synonyms |
2-methylenepentanedioic acid 2-MPA cpd 2MPA cpd N-(2-methylphenyl)-2,2-dichloroacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)





